N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8
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Overview
Description
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is a stable isotope of hydrazine impurities in Sonidegib (HY-16582A) . This compound is used primarily in research settings and is not intended for clinical use. It is a labeled compound, meaning it contains deuterium atoms, which are used to trace the compound’s behavior in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves the incorporation of deuterium atoms into the hydrazine impurities of Sonidegib. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound is limited due to its specialized use in research. The production process involves stringent quality control measures to ensure high purity and accurate isotopic labeling. The compound is typically produced in small batches and is not commercially available for large-scale industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but often include the use of catalysts and solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is primarily used in scientific research to study the behavior of Sonidegib and its derivatives. Its applications include:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Helps in understanding the metabolic pathways and interactions of Sonidegib in biological systems.
Medicine: Used in preclinical studies to investigate the pharmacokinetics and pharmacodynamics of Sonidegib.
Mechanism of Action
The mechanism of action of N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it does not exert biological effects on its own but is used to trace the behavior of Sonidegib. Sonidegib itself is a Hedgehog pathway inhibitor, which targets the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog signaling pathway involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Sonidegib (HY-16582A): The parent compound from which N-6-[rel-(2R,6S)-2,6-Dimethyl-4-morpholinyl]-3-pyridinamine-Sonidegib-d8 is derived.
Vismodegib: Another Hedgehog pathway inhibitor with a similar mechanism of action.
Itraconazole: An antifungal agent that also inhibits the Hedgehog pathway.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for precise tracing and analysis in research settings. This feature distinguishes it from other similar compounds that do not contain isotopic labels .
Properties
Molecular Formula |
C37H41F3N6O4 |
---|---|
Molecular Weight |
698.8 g/mol |
IUPAC Name |
2-methyl-N,N'-bis[6-[(2R,6S)-3,3,5,5-tetradeuterio-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-3-[4-(trifluoromethoxy)phenyl]benzohydrazide |
InChI |
InChI=1S/C37H41F3N6O4/c1-23-19-44(20-24(2)48-23)34-15-11-29(17-41-34)43-46(30-12-16-35(42-18-30)45-21-25(3)49-26(4)22-45)36(47)33-8-6-7-32(27(33)5)28-9-13-31(14-10-28)50-37(38,39)40/h6-18,23-26,43H,19-22H2,1-5H3/t23-,24+,25-,26+/i19D2,20D2,21D2,22D2 |
InChI Key |
JDRWJPYFXVMPMM-YKJVVZDESA-N |
Isomeric SMILES |
[2H]C1([C@H](O[C@H](C(N1C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4C([C@H](O[C@H](C4([2H])[2H])C)C)([2H])[2H])C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC=C(C=C2)NN(C3=CN=C(C=C3)N4CC(OC(C4)C)C)C(=O)C5=CC=CC(=C5C)C6=CC=C(C=C6)OC(F)(F)F |
Origin of Product |
United States |
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